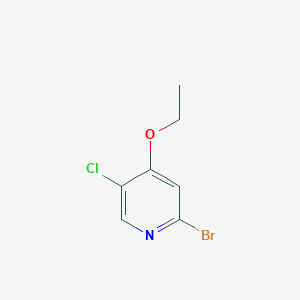

2-Bromo-5-chloro-4-ethoxypyridine

Description

Significance of Polysubstituted Pyridines as Core Heterocyclic Scaffolds

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. When this ring is adorned with multiple substituents, it forms a class of compounds known as polysubstituted pyridines. These scaffolds are of immense importance and are ubiquitous in numerous fields. researchgate.netrsc.orgnih.gov In medicinal chemistry, the pyridine unit is a privileged structure, appearing in a vast array of pharmaceuticals and natural products, including vitamins and alkaloids. tulane.edufrontiersin.org Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov

The versatility of the polysubstituted pyridine framework allows chemists to fine-tune molecular properties, leading to the development of a wide range of therapeutic agents. tulane.edu Pyridine-containing drugs are used to treat ailments from tuberculosis and cancer to hypertension and viral infections. tulane.edu Beyond pharmaceuticals, these scaffolds are crucial in agrochemicals, materials science, and as ligands in organometallic catalysis. acs.orgnih.gov The development of novel and efficient methods for creating these complex structures, such as multicomponent reactions (MCRs), is an active area of research, underscoring their continued relevance. researchgate.netrsc.org

Academic Relevance of Halogenated Pyridine Frameworks in Organic Synthesis

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring adds another layer of synthetic utility and academic interest. Halogenated pyridines are not only often valuable functional molecules in their own right but also serve as versatile synthetic intermediates. nih.gov The carbon-halogen bond is a key functional group in a multitude of transformations, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. nih.gov These reactions allow for the subsequent introduction of a wide variety of other functional groups, making halopyridines powerful building blocks for constructing more complex molecules. nih.gov

The strategic placement of halogens can profoundly modulate the electronic properties and reactivity of the pyridine ring. nih.gov Due to the electron-withdrawing nature of the pyridine nitrogen, the ring is generally electron-deficient, which can make certain reactions challenging. nih.gov Halogen substituents further influence this reactivity. Developing selective and efficient methods to halogenate pyridines at specific positions remains a significant challenge and an area of intense academic research, with innovative strategies continually being developed. nih.gov

Positional Isomerism and Substituent Effects in Halogenated Ethoxypyridines

In polysubstituted pyridines like 2-Bromo-5-chloro-4-ethoxypyridine, the precise arrangement of substituents on the ring—known as positional isomerism—is critical. A change in the location of even one atom can lead to a molecule with distinctly different physical, chemical, and biological properties. For instance, this compound is a positional isomer of 5-Bromo-2-chloro-4-ethoxypyridine. While they share the same molecular formula, their structural differences dictate their reactivity and potential applications.

The properties of these molecules are governed by the interplay of electronic and steric effects of each substituent:

Bromo (Br) and Chloro (Cl) Groups: As halogens, they exert a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated into the aromatic system via resonance, which directs incoming electrophiles to the ortho and para positions relative to themselves.

Ethoxy (-OCH2CH3) Group: This is a strong electron-donating group through resonance, due to the lone pairs on the oxygen atom. It activates the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

| Property | This compound | 5-Bromo-2-chloro-4-ethoxypyridine clearsynth.com |

|---|---|---|

| Structure | Br at C2, Cl at C5, OEt at C4 | Br at C5, Cl at C2, OEt at C4 |

| CAS Number | Not available | 52311-48-5 |

| Molecular Formula | C7H7BrClNO | C7H7BrClNO |

| Molecular Weight | 236.49 g/mol | 236.49 g/mol |

Contextualizing this compound within Advanced Synthetic Chemistry

While specific research focused exclusively on this compound is not widely documented in public literature, its value can be inferred from the applications of closely related structures. Polysubstituted halogenated aromatic compounds are highly sought-after intermediates in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

For example, the structurally related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a key intermediate in the synthesis of Dapagliflozin, a medication used for treating type 2 diabetes. google.com The synthesis of this intermediate often starts from precursors like 5-bromo-2-chlorobenzoic acid, highlighting the industrial relevance of such halogenated scaffolds. google.compatsnap.com The bromo and chloro substituents on these types of intermediates are critical handles for forming new carbon-carbon bonds, often through metal-catalyzed cross-coupling reactions.

Therefore, this compound represents a potentially valuable, yet underexplored, building block for advanced organic synthesis. The combination of three different substituents—two distinct halogens and an activating ethoxy group—at specific positions offers a rich platform for regioselective chemical modifications. This allows for the programmed introduction of new functionalities, making it an attractive starting material for generating libraries of complex molecules for drug discovery and materials science research. Its unique substitution pattern could unlock novel synthetic pathways to complex targets that might be inaccessible through other isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7BrClNO | clearsynth.com |

| Molecular Weight | 236.49 g/mol | clearsynth.com |

| Synonyms | Pyridine, 2-bromo-5-chloro-4-ethoxy- | N/A |

| CAS Number | Not publicly available | N/A |

| Isomer CAS (5-Bromo-2-chloro-4-ethoxypyridine) | 52311-48-5 | clearsynth.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

2-bromo-5-chloro-4-ethoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2H2,1H3 |

InChI Key |

MTLUXNAEBYADHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC=C1Cl)Br |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 2 Bromo 5 Chloro 4 Ethoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly when activated by electron-withdrawing groups. In 2-Bromo-5-chloro-4-ethoxypyridine, the halogen atoms serve as leaving groups in such reactions.

Site-Selective Reactivity at Halogenated Positions (C-2, C-5)

The pyridine (B92270) ring in this compound is substituted with two different halogens at the C-2 and C-5 positions. The reactivity of these positions towards nucleophilic attack is not identical. The position of substitution is influenced by the electronic properties of the pyridine nitrogen and the other substituents. Generally, the C-2 position in pyridines is more electrophilic and thus more susceptible to nucleophilic attack than the C-5 position. This is due to the electron-withdrawing inductive effect of the ring nitrogen, which is more pronounced at the adjacent C-2 position.

However, the relative reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. masterorganicchemistry.comlibretexts.org In the case of this compound, the competition between the inherent higher reactivity of the C-2 position and the better leaving group ability of chlorine over bromine under specific reaction conditions dictates the site of substitution.

Influence of the Ethoxy Group on Nucleophilic Attack and Selectivity

The ethoxy group at the C-4 position plays a significant role in modulating the reactivity of the pyridine ring. As an electron-donating group, the ethoxy group can increase the electron density of the ring through resonance, which would generally be expected to decrease the rate of nucleophilic aromatic substitution. However, its position relative to the halogen atoms is crucial. The electron-donating effect is most pronounced at the ortho and para positions. In this case, the C-4 ethoxy group is para to the C-2 position and meta to the C-5 position.

The electron-donating nature of the ethoxy group can influence the stability of the Meisenheimer intermediate formed during nucleophilic attack. libretexts.org For an attack at the C-2 position, the negative charge in the intermediate can be delocalized onto the pyridine nitrogen, a stabilizing feature. The ethoxy group at C-4 can further influence the electron distribution in this intermediate.

Mechanistic Investigations of SNAr Pathways and Intermediates

The mechanism for nucleophilic aromatic substitution on pyridine rings generally proceeds through a two-step addition-elimination pathway, known as the SNAr mechanism. libretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com The aromaticity of the pyridine ring is temporarily broken in this intermediate. libretexts.org The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate. youtube.com

Elimination of the Leaving Group: In the second step, the leaving group (either bromide or chloride) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org

Cross-Coupling Reactions of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and halogenated pyridines are excellent substrates for these transformations. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new bonds at the C-2 or C-5 position. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selectivity. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend is based on the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more reactive than the C-Cl bond in the oxidative addition step to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Due to the higher reactivity of the C-Br bond, selective coupling at the C-2 position of this compound can be achieved under carefully controlled conditions, leaving the C-5 chloro substituent intact for potential further functionalization. nih.govbeilstein-journals.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction could, in principle, be used to couple this compound with an alkene. The selectivity would again favor reaction at the more reactive C-2 bromo position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halo-pyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the C-2 position. researchgate.netlibretexts.org

Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Expected Site of Primary Reactivity |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | C-2 (Bromo) |

| Heck | Alkene | Pd(0) catalyst, Base | C-2 (Bromo) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-2 (Bromo) |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful method for the preparation of arylamines. This compound can undergo Buchwald-Hartwig amination to introduce an amino group at either the C-2 or C-5 position.

Similar to the carbon-carbon coupling reactions, the selectivity is governed by the relative reactivity of the C-Br and C-Cl bonds. Reaction at the C-2 position is generally favored due to the weaker C-Br bond. The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Chemoselectivity in Dihaloginated Pyridine Cross-Couplings

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the differential reactivity of carbon-halogen bonds is a cornerstone for achieving chemoselectivity. For dihalogenated pyridines like this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-OTf >> C-Cl) is primarily governed by bond dissociation energies, where the C-Br bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. nih.govrsc.orgacs.orglibretexts.org

This inherent difference allows for the selective functionalization at the C-2 position of this compound. By carefully controlling reaction conditions, an aryl, alkyl, or other organic moiety can be introduced at the C-2 position via a cross-coupling reaction, leaving the C-5 chloro substituent untouched for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex polysubstituted pyridines.

However, it is important to note that this selectivity can sometimes be modulated by the choice of catalyst, ligands, and reaction conditions. rsc.org While the intrinsic reactivity favors C-Br bond activation, certain ligand systems or catalyst speciation (e.g., mononuclear vs. nanoparticle catalysts) can sometimes lead to unconventional selectivity, although this is less common. acs.orgnih.gov For instance, in some dihalopyridine systems, specific ligands have been shown to invert the expected reactivity, favoring C-Cl coupling. nih.gov

Table 1: Predicted Chemoselective Suzuki-Miyaura Coupling of this compound

| Reactant | Coupling Partner | Catalyst System (Typical) | Predicted Major Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-5-chloro-4-ethoxypyridine |

Electrophilic Aromatic Substitution (EAS) in Substituted Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously more challenging than on benzene. vaia.comquimicaorganica.org This reluctance stems from two primary factors. First, the electronegative nitrogen atom withdraws electron density from the ring via an inductive effect, deactivating it towards attack by electrophiles. vaia.comyoutube.com Second, under the acidic conditions often required for EAS, the nitrogen atom's lone pair is readily protonated, forming a pyridinium (B92312) ion. youtube.comlibretexts.org This positive charge dramatically increases the electron-withdrawing nature of the ring, further deactivating it and making substitution extremely difficult. youtube.com

When EAS does occur on an unsubstituted pyridine, it selectively takes place at the C-3 (or C-5) position. quimicaorganica.orglibretexts.orgquora.com This is because the cationic intermediates (arenium ions) formed by attack at C-2, C-4, or C-6 have resonance structures that place a positive charge on the highly electronegative nitrogen atom, which is extremely unfavorable. libretexts.orgyoutube.com The intermediate from C-3 attack avoids this destabilizing feature. youtube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates strongly with the basic nitrogen atom. quimicaorganica.orglibretexts.org

In a substituted pyridine such as this compound, the regiochemical outcome of an EAS reaction is determined by the combined electronic effects of all substituents. pearson.com

Ethoxy Group: The ethoxy group at C-4 is a powerful activating group. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+M effect), which far outweighs its weaker inductive withdrawal (-I effect). This makes the ring more nucleophilic and directs electrophiles to the positions ortho and para to itself.

For this compound, the directing effects are as follows:

The C-4 ethoxy group strongly activates and directs ortho to itself, which are the C-3 and C-5 positions.

The C-2 bromo group deactivates but directs ortho (C-3) and para (C-5).

The C-5 chloro group deactivates but directs ortho (C-4 and C-6).

The powerful activating and directing effect of the C-4 ethoxy group is the dominant influence. Since the C-5 position is already occupied by a chloro substituent, the most probable site for electrophilic attack is the C-3 position. The concerted directing effects of the ethoxy and bromo groups to C-3, coupled with the inherent preference for meta-substitution in the pyridine ring, make C-3 the overwhelmingly favored position for EAS.

Table 2: Predicted Regioselectivity of EAS on this compound

| Reagent (Electrophile) | Predicted Position of Substitution | Predicted Product |

| HNO₃/H₂SO₄ (NO₂⁺) | C-3 | 2-Bromo-5-chloro-3-nitro-4-ethoxypyridine |

| Br₂/FeBr₃ (Br⁺) | C-3 | 2,3-Dibromo-5-chloro-4-ethoxypyridine |

Radical Reactions for Pyridine Functionalization

Radical reactions, particularly the Minisci reaction, provide a complementary approach for functionalizing electron-deficient heterocycles like pyridine. nih.govwikipedia.org Unlike EAS, which involves electrophilic attack, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus even more electron-deficient) pyridine ring. wikipedia.orgnih.gov In general, for protonated pyridines, radical attack is favored at the C-2 and C-4 positions, which bear the greatest partial positive charge. nih.gov

However, the substitution pattern of this compound complicates this prediction. The presence of an electron-donating ethoxy group at C-4 makes the ring less electron-deficient than unsubstituted pyridine, which can alter the typical Minisci selectivity. While the C-2 and C-6 positions are electronically activated towards radical attack in a general sense, the steric hindrance from the adjacent bromo (at C-2) and chloro (at C-5) groups would likely disfavor attack at these positions. Therefore, the most likely position for a radical addition would be the sterically accessible and electronically viable C-6 position. More recent methods involving the generation of pyridinyl radicals under reductive conditions can offer alternative regioselectivity, often diverging from classical Minisci chemistry. acs.org

Radical–radical coupling offers another avenue for pyridine functionalization. researchgate.netyoutube.com This process involves the combination of two radical species to form a new covalent bond. youtube.com For a molecule like this compound, a pyridyl radical could be generated, for example, by single-electron reduction of one of the carbon-halogen bonds, leading to its fragmentation. nih.gov This pyridyl radical is then trapped by another radical species present in the reaction mixture.

Alternatively, strategies have been developed where pyridinium salts are reduced to form persistent pyridinyl radicals, which can then effectively couple with other radicals. acs.orgchemrxiv.org This approach has expanded the scope of radical couplings to complex pyridines. researchgate.netchemrxiv.org Given the substitution pattern of this compound, generation of a pyridyl radical at either the C-2 or C-5 position via halogen atom abstraction could be envisioned, followed by coupling with a suitable radical partner to forge new C-C or C-heteroatom bonds.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Chloro 4 Ethoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of 2-Bromo-5-chloro-4-ethoxypyridine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment.

Advanced 1H and 13C NMR Techniques for Structural Elucidation and Isomer Differentiation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring would be influenced by the electronic effects of the bromine, chlorine, and ethoxy substituents. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling providing clear evidence of the ethyl chain.

The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon environments. The number of signals would confirm the molecular symmetry. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached halogens and the ethoxy group.

Despite extensive searches of available scientific literature and chemical databases, specific ¹H and ¹³C NMR spectral data for this compound could not be located. The following table represents a hypothetical data set based on general principles of NMR spectroscopy for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| Data not available | H-3 | Data not available | C-2 |

| Data not available | H-6 | Data not available | C-3 |

| Data not available | -OCH₂CH₃ | Data not available | C-4 |

| Data not available | -OCH₂CH₃ | Data not available | C-5 |

| Data not available | C-6 | ||

| Data not available | -OCH₂CH₃ | ||

| Data not available | -OCH₂CH₃ |

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

2D NMR Experiments (COSY, HSQC, HMBC) for Definitive Connectivity Assignments

To definitively establish the connectivity of the atoms within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the ethoxy group.

No specific 2D NMR experimental data for this compound has been reported in the public domain.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction for Absolute Structure Determination

By growing a suitable single crystal of this compound and analyzing its diffraction pattern of X-rays, its absolute structure can be determined. This would confirm the substitution pattern on the pyridine ring and provide precise geometric parameters.

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography would also allow for a detailed analysis of the intermolecular interactions that govern the crystal packing. This includes identifying any potential hydrogen bonds, halogen bonds, or π-π stacking interactions between adjacent molecules in the crystal lattice. Understanding these interactions is important for predicting the physical properties of the solid material.

As no crystallographic data is available, no analysis of intermolecular interactions can be provided.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, the elemental composition can be confirmed.

For this compound (C₇H₇BrClNO), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one bromine and one chlorine atom.

Specific HRMS data for this compound is not available in the reviewed literature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloro-4-ethoxypyridine |

| Bromine |

| Chlorine |

| Carbon |

| Hydrogen |

| Nitrogen |

Precise Molecular Weight Determination and Elemental Composition Verification

The precise molecular weight of this compound has been determined using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement, which in turn allows for the verification of the elemental composition of the molecule. The nominal molecular weight of the compound is approximately 236.5 g/mol . myskinrecipes.comclearsynth.com

The presence of bromine and chlorine isotopes (Br and Cl) results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This leads to a distinctive cluster of peaks for the molecular ion.

The theoretical isotopic distribution for the molecular ion [C₇H₇BrClNO]⁺ can be calculated based on the natural abundance of these isotopes. The most abundant peaks in this cluster would correspond to the combinations of these isotopes. High-resolution mass spectrometry can distinguish between these isotopic peaks, and the measured mass of each peak can be used to confirm the elemental formula.

Table 1: Theoretical Isotopic Composition of the Molecular Ion of this compound

| Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| [C₇H₇⁷⁹Br³⁵ClNO]⁺ | 234.9454 | 100.0 |

| [C₇H₇⁸¹Br³⁵ClNO]⁺ | 236.9433 | 97.7 |

| [C₇H₇⁷⁹Br³⁷ClNO]⁺ | 236.9425 | 32.6 |

| [C₇H₇⁸¹Br³⁷ClNO]⁺ | 238.9404 | 31.8 |

Note: This table is a theoretical representation and actual experimental values may vary slightly.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of the molecular ion is expected to initiate with the loss of weaker bonds or stable neutral molecules. Likely fragmentation pathways include:

Loss of an ethyl group: Cleavage of the ethoxy group could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the pyridone core.

Loss of ethylene (B1197577): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a hydroxylated pyridine fragment.

Loss of halogen atoms: The carbon-bromine and carbon-chlorine bonds can also cleave, leading to the loss of Br• or Cl• radicals. The relative ease of loss would depend on the bond strengths.

Pyridine ring fragmentation: At higher energies, the pyridine ring itself can fragment, often by losing molecules like hydrogen cyanide (HCN). rsc.org

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M - C₂H₅]⁺ | 2-Bromo-5-chloro-4-hydroxypyridine ion | 208/210/212 |

| [M - C₂H₄]⁺ | 2-Bromo-5-chloro-4-hydroxypyridine ion | 209/211/213 |

| [M - Br]⁺ | 5-Chloro-4-ethoxypyridine ion | 158/160 |

| [M - Cl]⁺ | 2-Bromo-4-ethoxypyridine ion | 192/194 |

Note: The m/z values are given as ranges to account for the isotopic distribution of bromine and chlorine.

Vibrational Spectroscopy (IR, Raman)

Characterization of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to its various functional groups.

C-H stretching: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group (CH₃ and CH₂) will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the ethoxy group will likely result in a strong absorption band in the IR spectrum, typically in the range of 1200-1260 cm⁻¹ for the aryl-alkyl ether asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

C-Cl and C-Br stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H stretch | 3000-3100 |

| Ethoxy Group | C-H stretch (aliphatic) | 2850-3000 |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 |

| Ethoxy Group | C-O stretch (asymmetric) | 1200-1260 |

| Ethoxy Group | C-O stretch (symmetric) | 1000-1050 |

| Pyridine Ring | C-Cl stretch | 600-800 |

| Pyridine Ring | C-Br stretch | 500-600 |

Note: These are predicted ranges and the exact positions of the bands can be influenced by the substitution pattern and electronic effects.

Correlation with Computational Predictions of Vibrational Modes

To gain a more detailed understanding of the vibrational spectra, computational methods such as Density Functional Theory (DFT) can be employed. nih.govacs.orgijnc.ir By creating a theoretical model of the this compound molecule, its vibrational frequencies and intensities for both IR and Raman spectra can be calculated.

These computational predictions serve several purposes:

Aid in spectral assignment: The calculated vibrational modes can be correlated with the experimentally observed peaks, allowing for a more confident assignment of each band to a specific molecular motion.

Confirmation of structure: A good agreement between the experimental and computed spectra provides strong evidence for the proposed molecular structure.

Understanding of substituent effects: DFT calculations can help to elucidate how the bromo, chloro, and ethoxy substituents influence the vibrational modes of the pyridine ring. nih.gov

For a comprehensive analysis, theoretical calculations are often performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov The calculated frequencies are often scaled to better match the experimental data due to approximations in the theoretical models.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloro-4-methoxypyridine |

Computational and Theoretical Investigations of 2 Bromo 5 Chloro 4 Ethoxypyridine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly employed for calculations on halogenated organic molecules. scispace.commdpi.com

Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Bromo-5-chloro-4-ethoxypyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that define its conformation.

The electronic structure describes the distribution and energy of electrons within the optimized geometry. Analysis of the electronic structure reveals how charge is distributed across the molecule, influencing its polarity and reactivity. The presence of electronegative nitrogen, oxygen, chlorine, and bromine atoms significantly polarizes the pyridine (B92270) ring and the ethoxy group.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative of typical results from DFT calculations and is based on known chemical principles, as specific experimental or computational values for this exact molecule are not publicly available.

| Parameter | Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| C-Cl | 1.730 | |

| C-O (ring) | 1.365 | |

| N-C (pyridine) | 1.330 | |

| C-C (pyridine) | 1.390 | |

| Bond Angle (°) | C-N-C | 117.5 |

| C-C-Br | 119.0 | |

| C-C-Cl | 121.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. scispace.comresearchgate.net

HOMO: The location of the HOMO indicates the molecule's ability to donate electrons, representing its nucleophilic character.

LUMO: The location of the LUMO indicates the molecule's ability to accept electrons, representing its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the pyridine ring and the oxygen atom of the ethoxy group, while the LUMO is likely localized on the pyridine ring, particularly on the carbon atoms bonded to the halogen substituents.

Table 2: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This data is illustrative.

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.85 | Site of electron donation (nucleophilicity) |

| LUMO | -1.20 | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability |

An electrostatic potential (ESP) map is a visualization of the charge distribution on the surface of a molecule. youtube.com It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. youtube.com Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com Green areas are relatively neutral. youtube.com

In an ESP map of this compound:

Negative Potential (Red): A strong negative potential would be centered around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. The oxygen of the ethoxy group would also exhibit negative potential.

Positive Potential (Blue): Positive potential would be most pronounced on the hydrogen atoms of the ethoxy group and, importantly, on the carbon atoms attached to the bromine and chlorine atoms (C2 and C5 positions). This indicates these carbons are the most likely sites for nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, elucidating complex mechanisms.

Many reactions involving pyridines proceed via nucleophilic aromatic substitution (SNAr). Transition state (TS) analysis allows for the identification of the high-energy structures that connect reactants to products. By calculating the energy of this transition state, one can determine the activation energy (Ea) of the reaction, which governs its rate.

For a nucleophilic substitution reaction on this compound, a nucleophile would likely attack the C2 or C5 position. Computational modeling could:

Locate the Transition State: Identify the geometry of the high-energy intermediate (e.g., a Meisenheimer complex) formed during the nucleophile's attack.

Calculate Activation Energy: Determine the energy barrier for the reaction. A lower activation energy would indicate a faster, more favorable reaction at that position.

Compare Pathways: By modeling the attack at both the C2 (chloro) and C5 (bromo) positions, the calculations could predict which halogen is more readily displaced, providing insight into the regioselectivity of the substitution.

A reaction coordinate diagram maps the energy of a system as it progresses from reactants to products along a specific reaction pathway. This provides a visual representation of the entire energetic landscape of a transformation, including reactants, intermediates, transition states, and products.

For a multi-step transformation involving this compound, such as a cross-coupling reaction, reaction coordinate mapping would be essential. It would illustrate the energy changes associated with each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). This detailed energetic profile helps chemists understand the rate-determining step of the reaction and provides a theoretical basis for optimizing reaction conditions to improve yield and efficiency.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which, when correlated with experimental data, can offer deep insights into molecular structure and bonding.

Computational NMR Chemical Shift Prediction and Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. researchgate.net The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard method for predicting NMR chemical shifts. bohrium.com

For a molecule like this compound, predicting the ¹H and ¹³C NMR chemical shifts involves optimizing the molecular geometry at a suitable level of theory, followed by the calculation of the magnetic shielding tensors. These calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is dependent on several factors, including the choice of the functional and basis set. researchgate.net For halogenated aromatic systems, it is often necessary to employ basis sets that can adequately describe the electron distribution around the heavy halogen atoms. The correlation between the computationally predicted and experimentally measured chemical shifts serves as a stringent test for the accuracy of the calculated molecular structure and the computational methodology employed. While specific experimental and detailed computational NMR data for this compound is not widely published in publicly accessible literature, the general approach would follow these established principles.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shift Data (Hypothetical)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.85 | 7.92 |

| H-6 | 8.10 | 8.15 |

| C-2 | 145.2 | 144.8 |

| C-3 | 118.9 | 119.5 |

| C-4 | 160.1 | 159.7 |

| C-5 | 125.6 | 125.1 |

| C-6 | 150.4 | 150.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected correlation between predicted and experimental values.

Theoretical Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using the same optimized geometry as for NMR predictions. The output provides a set of vibrational modes, their corresponding frequencies, and their intensities.

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the pyridine ring stretching and bending modes, C-H stretching and bending vibrations, C-O stretching of the ethoxy group, and the C-Br and C-Cl stretching vibrations. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental data. nih.gov The analysis of these vibrational modes provides a detailed picture of the molecule's flexibility and the nature of its chemical bonds. documentsdelivered.com

Intermolecular Interactions and Solid-State Properties

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of materials.

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

In the crystal lattice of this compound, hydrogen bonds and halogen bonds are expected to be the primary directional forces. mdpi.com While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could play a significant role in the crystal packing. nih.gov

Of particular importance in halogenated compounds is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). semanticscholar.org In the case of this compound, both the bromine and chlorine atoms can participate in halogen bonding, with the nitrogen atom of the pyridine ring or the oxygen atom of the ethoxy group acting as potential halogen bond acceptors. The strength and geometry of these interactions, such as Br···N, Cl···N, Br···O, and Cl···O, can be analyzed through crystallographic data and computational modeling. bibliomed.orguomphysics.net The directionality and strength of halogen bonds are known to be influenced by the nature of the halogen atom, with bromine generally forming stronger halogen bonds than chlorine. semanticscholar.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H | N | 2.2 - 2.8 |

| Hydrogen Bond | C-H | O | 2.3 - 2.9 |

| Halogen Bond | C-Br | N | 2.8 - 3.2 |

| Halogen Bond | C-Cl | N | 2.9 - 3.3 |

| Halogen Bond | C-Br | O | 2.9 - 3.4 |

| Halogen Bond | C-Cl | O | 3.0 - 3.5 |

Note: The distances in this table are typical ranges and would need to be confirmed by specific crystallographic analysis of this compound.

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. mdpi.comphyschemres.org This method calculates the interaction energies between a central molecule and its surrounding neighbors and decomposes them into electrostatic, polarization, dispersion, and repulsion components. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Synthetic Intermediate

The strategic placement of bromo and chloro substituents on the pyridine (B92270) ring of 2-bromo-5-chloro-4-ethoxypyridine allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its utility as a versatile synthetic intermediate.

Precursor for Highly Functionalized Pyridine Derivatives

The bromine atom at the 2-position and the chlorine atom at the 5-position of the pyridine ring exhibit different reactivities in common cross-coupling reactions, enabling the stepwise introduction of various substituents. This regioselectivity is crucial for the synthesis of highly functionalized pyridine derivatives.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are instrumental in the derivatization of this scaffold. acs.orgnih.govresearchgate.netuzh.ch Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective reaction at the 2-position while leaving the 5-position intact for subsequent modification. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 2-position, followed by a second coupling reaction at the 5-position to install a different moiety. This stepwise approach provides access to a diverse range of polysubstituted pyridines with well-defined structures.

A study on the related 5-bromo-2-chloropyrimidin-4-amine derivatives demonstrated the feasibility of nucleophilic substitution reactions to introduce various functionalities, highlighting the potential of similar bromo-chloro substituted heterocycles in generating libraries of bioactive compounds. researchgate.net

Building Block for Complex Heterocyclic Systems

Beyond simple substitution, this compound can serve as a foundational element for the construction of more complex, fused heterocyclic systems. The installed functional groups can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems. For example, after a Sonogashira coupling to introduce an alkyne at the 2-position, subsequent intramolecular reactions can be envisioned to form fused ring systems like furopyridines or thienopyridines, which are prevalent motifs in medicinal chemistry.

Scaffold for Advanced Pharmacophore Development (Focus on Chemical Transformations)

The pyridine ring is a well-established pharmacophore found in numerous approved drugs. nih.gov The ability to precisely modify the this compound scaffold is therefore of high interest in drug discovery for the development of new therapeutic agents.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The differential reactivity of the halogen atoms in this compound provides an excellent platform for systematic SAR exploration.

By keeping the core scaffold constant, chemists can generate a library of analogues by varying the substituents at the 2- and 5-positions through a series of cross-coupling reactions. For example, a diverse set of boronic acids can be used in Suzuki-Miyaura couplings to introduce a range of aryl and heteroaryl groups at the 2-position. Subsequently, various amines, alcohols, or other nucleophiles can be introduced at the 5-position via Buchwald-Hartwig or other coupling reactions. The biological activity of each resulting compound can then be assayed, providing valuable data to build a comprehensive SAR model. This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties of a lead compound.

Application in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. acs.orgnih.govacs.org This approach allows for the rapid generation of analogues without the need for de novo synthesis. The concept of using building blocks like this compound in LSF is to attach it to a complex core and then perform the selective functionalization of the pyridine ring.

For instance, a complex molecule containing a suitable functional group could be coupled to the this compound scaffold. Subsequently, the bromo and chloro groups on the pyridine ring can be selectively modified to fine-tune the properties of the final conjugate. This strategy is particularly valuable for optimizing the properties of natural products or existing drugs.

Integration into Functional Materials

While the primary applications of this compound appear to be in the realm of medicinal chemistry, its highly functionalized nature also makes it a potential candidate for integration into functional materials. The ability to introduce various organic and organometallic moieties through cross-coupling reactions opens up possibilities for creating novel materials with tailored electronic, optical, or thermal properties.

For example, the incorporation of conjugated aryl or acetylenic units via Suzuki or Sonogashira couplings could lead to the synthesis of novel organic light-emitting diode (OLED) materials or organic semiconductors. The pyridine nitrogen atom can also act as a coordination site for metal ions, suggesting potential applications in the design of metal-organic frameworks (MOFs) or novel catalysts. However, specific research detailing the integration of this compound into functional materials is not yet prominent in the scientific literature.

Precursors for Polymeric Materials with Tunable Properties

The structure of this compound makes it a promising candidate as a monomer or precursor for the synthesis of functional polymers. The bromo and chloro substituents can serve as handles for various cross-coupling reactions, a cornerstone of modern polymer chemistry. For instance, reactions like Suzuki or Stille coupling, which are known to proceed with halopyridines, could be employed to link these units together, forming novel conjugated polymers.

The ethoxy group, on the other hand, can influence the solubility and processing characteristics of the resulting polymers. Furthermore, the nitrogen atom in the pyridine ring can be utilized to modify the electronic properties of the polymer or to coordinate with metal ions, leading to materials with interesting optical or catalytic properties.

| Potential Polymerization Reaction | Reactive Site(s) | Potential Polymer Property |

| Suzuki Coupling | C-Br, C-Cl | Conjugated, potentially conductive |

| Stille Coupling | C-Br, C-Cl | Functionalized, processable |

| Buchwald-Hartwig Amination | C-Br, C-Cl | Hole-transporting, photoactive |

This table outlines potential polymerization pathways and the resulting properties that could be achieved using this compound as a monomer.

While specific studies on the polymerization of this compound are not widely documented, the principles of polymer synthesis using similarly substituted pyridine and aromatic monomers are well-established. Research on the copolymerization of various substituted phenylcyanoacrylates demonstrates how halogenated aromatic compounds can be incorporated into polymer chains to tailor their properties. researchgate.netresearchgate.net

Role in Organic Electronics and Optoelectronic Devices

Substituted pyridines are integral components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it a suitable building block for electron-transporting or emissive materials.

The specific combination of substituents in this compound could be advantageous. The halogens provide sites for further functionalization, allowing for the attachment of other chromophores or charge-transporting moieties. The ethoxy group can enhance solubility, which is crucial for the fabrication of thin films in electronic devices. The nitrogen atom can help in tuning the energy levels of the material to facilitate efficient charge injection and transport.

Although direct application of this compound in OLEDs has not been explicitly reported, the use of substituted pyridines as a core component in materials for optoelectronic devices is a common strategy. These materials often form parts of the emissive layer or the electron-transport layer in an OLED device. chemicalbook.combldpharm.com

| Device Component | Potential Role of this compound Derivative | Key Structural Feature |

| Emissive Layer | Host or dopant material | Tunable electronic properties via substitution |

| Electron-Transport Layer | Electron-transporting material | Electron-deficient pyridine core |

| Hole-Injection/Transport Layer | Modified for hole transport | Functionalization via C-X bonds |

This table illustrates the potential roles of derivatives of this compound in various layers of an organic electronic device.

Ligand Design for Organometallic Catalysis

The development of novel ligands is a critical aspect of advancing organometallic catalysis. Bipyridine-based ligands, for example, are widely used in a variety of catalytic transformations due to their strong chelation to metal centers. bldpharm.com Halopyridines, such as this compound, can serve as key starting materials for the synthesis of such ligands.

Through cross-coupling reactions, two molecules of a halopyridine can be joined to form a bipyridine scaffold. The specific substitution pattern on the resulting bipyridine ligand, inherited from the starting material, can significantly influence the steric and electronic properties of the metal complex, and consequently, its catalytic activity and selectivity.

For instance, a ligand derived from this compound would possess chloro and ethoxy groups, which could fine-tune the electron density at the metal center and influence the substrate approach. The synthesis of phosphine (B1218219) ligands, another important class of ligands in catalysis, can also be achieved through the reaction of halopyridines with phosphorus-containing nucleophiles.

| Ligand Type | Synthetic Route | Potential Catalytic Application |

| Bipyridine Ligand | Homocoupling or cross-coupling of the halopyridine | Cross-coupling reactions, polymerization |

| Phosphine Ligand | Nucleophilic substitution with a phosphide | Hydrogenation, carbonylation |

| Pincer Ligand | Multi-step synthesis utilizing both halogen sites | Dehydrogenation, C-H activation |

This table showcases the potential of this compound as a precursor for different types of ligands and their possible applications in catalysis.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in chemical synthesis is the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated pyridines.

Advancements in Green Chemistry Principles for Halogenated Pyridine (B92270) Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For halogenated pyridines, this involves moving away from traditional methods that often require harsh conditions and stoichiometric, toxic reagents. researchgate.netrasayanjournal.co.in Future research will likely focus on several key areas:

Catalytic Approaches: The use of catalysts, particularly recyclable heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs), can significantly enhance the sustainability of pyridine synthesis. researchgate.netnumberanalytics.com These catalysts offer advantages in terms of separation and reusability, reducing waste and cost. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and purer products in shorter times, which aligns with green chemistry goals. rasayanjournal.co.innih.gov Microwave-assisted synthesis has been recognized as an efficient tool for preparing pyridine derivatives. nih.gov

Multi-component Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product, minimizing intermediate isolation steps and solvent usage. rasayanjournal.co.in One-pot MCRs are a preferred green method for pyridine ring synthesis. acsgcipr.org

Benign Solvents: A key aspect of green chemistry is the use of environmentally friendly solvents. biosynce.com Research into using water, ionic liquids, or even solvent-free conditions for the synthesis of pyridines is a growing trend. rasayanjournal.co.inbiosynce.com

| Green Chemistry Technique | Advantages for Halogenated Pyridine Synthesis |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, improved efficiency. researchgate.netnumberanalytics.com |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, purer products. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inacsgcipr.org |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower toxicity, simplified workup. rasayanjournal.co.inbiosynce.com |

Strategies for Enhanced Chemo- and Regioselective Control in Complex Systems

Achieving precise control over the position of functional groups (regioselectivity) and the reactivity of different functional groups (chemoselectivity) is paramount in the synthesis of complex molecules like 2-Bromo-5-chloro-4-ethoxypyridine. Directing group strategies and the development of highly selective catalysts are key to addressing this challenge.

Future research will focus on designing novel phosphine (B1218219) reagents and other directing groups that can be installed at specific positions on the pyridine ring to guide halogenation or other functionalization reactions with high precision. nih.gov For instance, installing a phosphonium (B103445) salt at the 4-position of a pyridine allows for its subsequent displacement by a halide. nih.gov The development of metal-catalyzed reactions that can differentiate between C-H bonds at various positions on the pyridine ring will also be crucial for achieving the desired substitution patterns without the need for protecting groups. organic-chemistry.org

Exploration of Novel Reactivity Modes and Unconventional Bond Activations

Moving beyond traditional substitution reactions, future research will delve into novel ways to activate and functionalize the pyridine ring. A significant area of exploration is the direct C-H bond activation. This approach avoids the pre-functionalization steps typically required in cross-coupling reactions, making syntheses more step-economical.

Recent studies have shown that transition metal complexes, for example, those involving iridium or ruthenium, can catalyze the direct C-H activation of pyridines. nih.govrsc.orgchemrxiv.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are traditionally difficult to functionalize. uiowa.edu Research into boryl pincer complexes has demonstrated a novel mechanism for pyridine C-H activation, where the boron center directs the metal to the C-H bond. nih.gov The exploration of such unconventional bond activations will open new avenues for synthesizing complex substituted pyridines. nih.gov

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. nih.gov For the synthesis of molecules like this compound, computational modeling can provide deep insights into reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts and reagents. nih.govnih.gov

By modeling the energy landscapes of reaction pathways, chemists can predict the most likely outcomes and identify potential side reactions. nih.gov For example, computational studies can predict the electrophilicity of different positions on a substituted pyridine ring, helping to forecast the regioselectivity of a reaction. nih.gov Furthermore, modeling can aid in understanding the steric and electronic factors that govern the reactivity of complex molecules, enabling a more rational and predictive approach to synthesis design. nih.gov This predictive power will accelerate the discovery of new and efficient synthetic routes. rsc.org

Scalable Synthesis and Flow Chemistry Approaches for Industrial Relevance

For a compound to be useful in industrial applications, its synthesis must be scalable, safe, and cost-effective. acsgcipr.org Traditional batch synthesis methods often face challenges in terms of heat and mass transfer, safety, and consistency when scaled up. numberanalytics.com

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages for the industrial production of pyridine derivatives. numberanalytics.comsci-hub.se This technology allows for:

Enhanced Safety: Better control over reaction parameters and the ability to handle hazardous reagents and intermediates more safely. numberanalytics.com

Improved Efficiency: Reduced reaction times and improved heat and mass transfer lead to higher yields and better product quality. numberanalytics.comsci-hub.se

Scalability: Scaling up production is simpler and more predictable than with batch processes. sci-hub.se

The integration of flow chemistry with other green technologies, such as heterogeneous catalysis and microwave heating, will be a key driver for the development of sustainable and industrially viable syntheses of this compound and other important halogenated heterocycles. sci-hub.se

| Approach | Key Advantages for Industrial Synthesis |

| Scalable Synthesis | Cost-effectiveness, suitability for large-scale production. acsgcipr.org |

| Flow Chemistry | Improved safety, enhanced efficiency, easier scalability, better process control. numberanalytics.comsci-hub.se |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing bromo and chloro substituents onto a pyridine ring, and how can these be optimized for 2-Bromo-5-chloro-4-ethoxypyridine?

- Methodological Answer : Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are common. For halogenation, bromine or N-bromosuccinimide (NBS) can introduce bromine, while chlorination may use SOCl₂ or Cl₂ gas under controlled conditions. Optimization involves adjusting reaction temperature, stoichiometry, and catalysts (e.g., Lewis acids like FeCl₃). For this compound, sequential halogenation steps must consider steric and electronic effects of the ethoxy group. Recrystallization in acetonitrile is recommended for purification, as demonstrated in analogous pyrimidine systems .

- Safety Note : Use protective equipment (gloves, masks) and handle halogenating agents in a fume hood to avoid inhalation or skin contact .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation. Discrepancies in melting points or spectral data may indicate impurities; column chromatography using silica gel with ethyl acetate/hexane gradients can resolve these .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing substitution pathways (e.g., Suzuki vs. Buchwald-Hartwig reactions). To mitigate this:

- Chelation Control : Use Pd catalysts with bulky ligands (XPhos, SPhos) to direct coupling to the bromine site, leveraging the ethoxy group’s directing effects.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance Pd coordination, while elevated temperatures (80–100°C) accelerate selectivity.

- Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species and adjust conditions dynamically. Analogous studies on bromochloropyrimidines show these methods reduce side reactions .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals. For example:

- NBO Analysis : Quantifies hyperconjugative interactions; the ethoxy group’s electron-donating effect increases electron density at the 4-position, directing electrophiles to the 5-chloro site.

- Transition State Modeling : Identifies activation barriers for competing pathways. Software like Gaussian or ORCA paired with crystallographic data (e.g., bond lengths from SC-XRD) improves accuracy .

Q. What crystallographic techniques resolve ambiguities in the supramolecular packing of this compound derivatives?

- Methodological Answer : SC-XRD with SHELX software refines hydrogen bonding and π-π interactions. For example:

- Hydrogen Bond Networks : Use Olex2 or Mercury to visualize N–H···N/O interactions, as seen in pyrimidine analogs forming 2D networks .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-symmetry crystals.

- Thermal Ellipsoid Analysis : Assess disorder using anisotropic displacement parameters; apply ISOR restraints to stabilize refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.